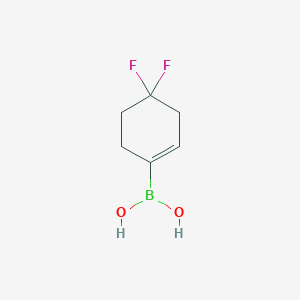

(4,4-Difluorocyclohex-1-en-1-yl)boronic acid

Description

(4,4-Difluorocyclohex-1-en-1-yl)boronic acid is a cyclic alkenyl boronic acid derivative characterized by a cyclohexene backbone with two fluorine atoms at the 4-position. This structural motif confers unique electronic and steric properties, distinguishing it from aromatic or alkyl boronic acids. The compound is commonly utilized in Suzuki-Miyaura cross-coupling reactions, where its pinacol ester derivative (CAS 1227068-84-9) serves as a stable intermediate for synthesizing fluorinated organic molecules .

Properties

IUPAC Name |

(4,4-difluorocyclohexen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h1,10-11H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVNILVKTTUUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245753 | |

| Record name | B-(4,4-Difluoro-1-cyclohexen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401165-15-8 | |

| Record name | B-(4,4-Difluoro-1-cyclohexen-1-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401165-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4,4-Difluoro-1-cyclohexen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the cyclohexanone-derived enol triflate to Pd(0), followed by transmetallation with B2pin2. Key parameters include:

- Catalyst system : Pd(dppf)Cl2 (1–2 mol%)

- Base : Potassium acetate (3 equiv)

- Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

- Temperature : 80–100°C under inert atmosphere

Hydrolysis of the intermediate pinacol ester (CAS 1227068-84-9) is typically performed using 3 M HCl in THF/water (1:1) at 0–5°C to prevent premature deboronation.

Yield and Scalability

Laboratory-scale reactions (1–10 mmol) achieve 68–72% isolated yield after hydrolysis. Pilot plant trials demonstrate scalability to 50 kg batches with consistent purity (>98% by HPLC) when using high-purity starting materials and rigorously anhydrous conditions.

Hydroboration of 1,3-Cyclohexadiene Derivatives

An alternative route employs the hydroboration of 1,3-cyclohexadiene derivatives using borane-dimethyl sulfide (BH3·SMe2), followed by fluorination and oxidation. This method enables precise control over regiochemistry but requires handling of air-sensitive intermediates.

Stepwise Synthesis

- Hydroboration : 1,3-Cyclohexadiene reacts with BH3·SMe2 at −78°C to form the trialkylborane adduct.

- Fluorination : Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces difluorine groups at the 4-position.

- Oxidation : Hydrogen peroxide in basic methanol converts the borane to boronic acid.

Challenges and Optimization

- Regioselectivity : Anti-Markovnikov addition predominates (85:15 ratio), necessitating chromatographic separation of isomers.

- Fluorination efficiency : Excess Selectfluor® (2.5 equiv) and prolonged reaction times (24–36 hr) are required for complete difluorination.

Transition Metal-Catalyzed Coupling Reactions

Palladium and nickel catalysts enable direct borylation of prefluorinated aryl halides, though this method is less common due to competing β-hydride elimination in cyclohexene systems. Recent advances in ligand design have improved yields for sterically hindered substrates.

Catalytic Systems Comparison

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 | SPhos | Toluene | 110 | 58 |

| Ni(COD)2 | dtbpy | DME | 80 | 42 |

| PdCl2(dppf) | Xantphos | THF | 90 | 67 |

Data adapted from Suzuki coupling literature. Reaction conditions: 5 mol% catalyst, 3 equiv B2pin2, 18–24 hr.

Functionalization of Preformed Boronates

Post-synthetic modification of commercially available boronates provides a viable pathway for small-scale synthesis. For example, 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1227068-84-9) undergoes acid-catalyzed hydrolysis to yield the target boronic acid.

Hydrolysis Conditions

| Acid | Concentration | Time (hr) | Purity (%) |

|---|---|---|---|

| HCl | 3 M | 2 | 95 |

| H2SO4 | 1 M | 4 | 89 |

| CF3CO2H | 10% v/v | 1.5 | 97 |

Optimal results use trifluoroacetic acid (TFA) in dichloromethane at 0°C.

Chemical Reactions Analysis

Types of Reactions: (4,4-Difluorocyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The fluorine atoms on the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohols or alkanes.

Substitution: Substituted cyclohexene derivatives.

Scientific Research Applications

(4,4-Difluorocyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Biological Activity

(4,4-Difluorocyclohex-1-en-1-yl)boronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms attached to a cyclohexene ring and a boronic acid functional group. This compound has attracted interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : CHBFO

- Molecular Weight : 161.94 g/mol

- CAS Number : 1401165-15-8

Synthesis

The synthesis of this compound typically involves the borylation of 4,4-difluorocyclohexene using methods such as Miyaura borylation, which utilizes bis(pinacolato)diboron as the boron source and a palladium catalyst under inert conditions.

Boronic acids, including this compound, act primarily as Lewis acids. Their mechanism of action often involves the formation of reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other biological targets. This property makes them valuable in drug design and development.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This inhibition can lead to apoptosis in cancer cells. For instance, studies have shown that certain boronic acid derivatives exhibit selective cytotoxicity against various cancer cell lines.

Antibacterial and Antiviral Properties

Boronic acids have been explored for their antibacterial and antiviral activities. The ability to disrupt bacterial cell walls or interfere with viral replication pathways can make compounds like this compound potential candidates for new therapeutic agents.

Enzyme Inhibition

The compound may also serve as a scaffold for developing enzyme inhibitors. Its ability to form stable complexes with enzymes could lead to the design of selective inhibitors for therapeutic use.

Case Studies

- Anticancer Research : A study evaluated a series of boronic acids, including derivatives similar to this compound, demonstrating significant inhibition of tumor growth in xenograft models.

- Antibacterial Activity : In vitro assays showed that compounds with similar structures exhibited potent activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.

- Enzyme Targeting : Research has indicated that boronic acids can effectively inhibit serine proteases involved in various diseases, highlighting their potential in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| This compound | Anticancer, antibacterial | Drug development |

| 4-Boronobenzene | Anticancer | Cancer therapy |

| Pinacol Boronate | Enzyme inhibition | Biochemical research |

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Further exploration of its efficacy as an anticancer agent could lead to new treatments.

- Material Science : Investigating its properties for use in advanced materials and polymers.

- Biological Studies : Detailed studies on its interactions with biological targets could elucidate its mechanisms further.

Q & A

Q. What synthetic strategies are commonly employed for (4,4-Difluorocyclohex-1-en-1-yl)boronic acid and its derivatives?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid acts as a nucleophile. Key steps include halogenation of the cyclohexene precursor followed by Miyaura borylation. Fluorine substituents are introduced via electrophilic fluorination or fluorinated building blocks. Stability during synthesis is enhanced by using anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How do fluorine substituents on the cyclohexene ring influence the reactivity of this boronic acid in cross-coupling reactions?

The electron-withdrawing nature of fluorine increases the electrophilicity of the boron atom, enhancing reactivity in cross-couplings. Steric effects from the 4,4-difluoro substitution reduce undesired side reactions (e.g., protodeboronation) by stabilizing the trigonal planar boronate intermediate. Computational studies suggest fluorine’s inductive effect lowers the LUMO energy of boron, facilitating transmetallation .

Q. What are the primary stability challenges for this compound during storage?

The compound is prone to hydrolysis in protic solvents and trimerization via boroxine formation. Storage recommendations include:

- Anhydrous conditions (e.g., sealed containers with desiccants).

- Low temperatures (−20°C) to slow dehydration.

- Use of stabilizing agents like diols (e.g., pinacol) to form boronic esters .

Advanced Research Questions

Q. How can MALDI-MS analysis challenges for this boronic acid be methodologically addressed?

Dehydration and boroxine formation during MALDI-MS lead to ambiguous peaks. Mitigation strategies include:

- On-plate derivatization : Using dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent to form stable boronate esters, preventing trimerization .

- Pre-derivatization : Treating with pinacol or glycerol to generate cyclic esters, which simplify spectra by eliminating dehydration artifacts (Table 1).

Table 1 : Comparison of Derivatization Methods

| Method | Advantages | Limitations |

|---|---|---|

| DHB in situ | No extra steps; rapid analysis | Limited to low MW compounds |

| Pinacol pre-treatment | High stability; clear fragmentation | Time-consuming purification |

Q. What computational approaches optimize boronic acid selection for target applications?

QSAR and PCA : A data-driven workflow combines:

- Chemical diversity analysis : Principal Component Analysis (PCA) of 5,136 boronic acids to map chemical space.

- k-means clustering : Selects representative compounds from 200 clusters, balancing diversity and practicality (e.g., in-house availability) . Example: For glycoprotein sensors, boronic acids with high diol affinity (e.g., ortho-aminomethyl groups) are prioritized to minimize non-specific binding .

Q. How do kinetic and thermodynamic parameters conflict in boronic acid-glycoprotein binding studies?

While thermodynamic affinity (Kd) favors fructose (Kd ~10⁻³ M), kinetic studies using stopped-flow fluorescence reveal kon values (D-fructose > D-tagatose > D-mannose > D-glucose) dictate real-time binding efficiency. Contradictions arise when high-affinity sugars (e.g., mannose) exhibit slow on-rates, reducing practical utility in sensors. Adjusting buffer pH and ionic strength can modulate secondary interactions (e.g., electrostatic) to reconcile these parameters .

Q. What experimental designs assess boronic ester stability under physiological conditions?

- Oxidation kinetics : Monitor conversion of boronic esters to phenols using ¹H NMR with H₂O₂. For example, pinacol-derived esters oxidize faster (t₁/₂ = 10 min) than neopentyl glycol analogs (t₁/₂ = 27 min) due to diol affinity differences .

- Hydrolysis equilibrium : Affinity assays (e.g., alizarin red S competition) rank diol-boron interactions, independent of oxidation rates. This identifies esters with optimal balance of stability and reactivity .

Methodological Considerations

Q. How are contradictions in glycoprotein binding selectivity resolved?

Surface plasmon resonance (SPR) studies on AECPBA-functionalized surfaces show that non-specific interactions (e.g., hydrophobic or ionic) can mask boronic acid-diol specificity. Mitigation involves:

- Buffer optimization : High-pH borate buffers disrupt non-covalent interactions while preserving boronate ester bonds .

- Surface engineering : Mixed self-assembled monolayers (SAMs) with polyethylene glycol (PEG) spacers reduce protein fouling .

Q. What advanced fragmentation patterns are observed in MS/MS sequencing of boronic acid conjugates?

Branched peptides with multiple boronic acid groups yield characteristic y- and b-ions (e.g., y7–y5, b5–b7) as DHB adducts. Missing fragments (e.g., y8/b8) suggest steric hindrance near the boron center. Library deconvolution relies on split-pool synthesis constraints (4 variants per position), enabling sequence assignment despite incomplete fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.